N-(diaminomethylidene)carbamimidothioic acid
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Overview
Description
phthalic anhydride . It is an organic compound with the formula (C_8H_4O_3). Phthalic anhydride is a white crystalline solid that is widely used in the chemical industry. It is the anhydride of phthalic acid and is primarily used in the production of plasticizers, resins, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalic anhydride is typically produced by the oxidation of ortho-xylene or naphthalene. The process involves the following steps:
Oxidation of Ortho-xylene: Ortho-xylene is oxidized in the presence of a vanadium pentoxide catalyst at high temperatures (around 400°C) to form phthalic anhydride.
Oxidation of Naphthalene: Naphthalene is oxidized using a similar process, where it is exposed to air and a vanadium pentoxide catalyst at high temperatures to produce phthalic anhydride.
Industrial Production Methods
The industrial production of phthalic anhydride is carried out in large-scale reactors where ortho-xylene or naphthalene is continuously fed into the system. The oxidation reaction takes place in the presence of a catalyst, and the resulting phthalic anhydride is collected through condensation and purification processes.
Chemical Reactions Analysis
Types of Reactions
Phthalic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Phthalic anhydride reacts with water to form phthalic acid.
Alcoholysis: It reacts with alcohols to form monoesters and diesters.
Aminolysis: It reacts with amines to form amides and imides.
Reduction: Phthalic anhydride can be reduced to phthalide or phthalic acid.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of an acid catalyst.
Aminolysis: Amines such as ammonia or primary amines, usually at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Phthalic acid.
Alcoholysis: Monoesters and diesters of phthalic acid.
Aminolysis: Amides and imides.
Reduction: Phthalide or phthalic acid.
Scientific Research Applications
Phthalic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various chemical compounds, including dyes, pigments, and plasticizers.
Biology: Utilized in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: Employed in the synthesis of pharmaceuticals and as an intermediate in the production of active pharmaceutical ingredients.
Industry: Widely used in the production of alkyd resins, which are used in paints and coatings, and in the manufacture of unsaturated polyester resins.
Mechanism of Action
Phthalic anhydride exerts its effects through its reactive anhydride group, which readily reacts with nucleophiles such as water, alcohols, and amines. The molecular targets and pathways involved in its reactions include:
Nucleophilic Attack: The anhydride group is highly electrophilic and undergoes nucleophilic attack by water, alcohols, or amines, leading to the formation of phthalic acid, esters, or amides, respectively.
Catalysis: The presence of catalysts such as acids or bases can enhance the reactivity of phthalic anhydride and facilitate its conversion to various products.
Comparison with Similar Compounds
Phthalic anhydride can be compared with other similar compounds such as:
Maleic Anhydride: Similar in structure but has different reactivity and applications. Maleic anhydride is used in the production of unsaturated polyester resins and as a cross-linking agent in polymers.
Succinic Anhydride: Another similar compound with different chemical properties and uses. Succinic anhydride is used in the synthesis of pharmaceuticals and as a curing agent for epoxy resins.
Acetic Anhydride: While structurally different, it shares the reactive anhydride group. Acetic anhydride is widely used in the production of cellulose acetate and as a reagent in organic synthesis.
Phthalic anhydride is unique due to its specific reactivity and widespread use in the production of plasticizers, resins, and dyes, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
N-(diaminomethylidene)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4S/c3-1(4)6-2(5)7/h(H6,3,4,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGXJRGLYVRVNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=N)S)(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=NC(=N)S)(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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